REACTION_SMILES
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[C:32]([OH:33])([O-:34])=[O:35].[CH3:2][N:3]([c:4]1[cH:5][cH:6][c:7]([CH:8]=[N:9][n+:10]2[c:11]([CH:26]([CH3:27])[CH3:28])[n:12]([N:15]=[CH:16][c:17]3[cH:18][cH:19][c:20]([N:23]([CH3:24])[CH3:25])[cH:21][cH:22]3)[cH:13][cH:14]2)[cH:29][cH:30]1)[CH3:31].[Cl-:1].[Na+:36]>>[C:32](=[O:33])([OH:34])[O-:35].[CH3:2][N:3]([c:4]1[cH:5][cH:6][c:7]([CH:8]=[N:9][n:10]2[c:11]([CH:26]([CH3:27])[CH3:28])[n+:12]([N:15]=[CH:16][c:17]3[cH:18][cH:19][c:20]([N:23]([CH3:24])[CH3:25])[cH:21][cH:22]3)[cH:13][cH:14]2)[cH:29][cH:30]1)[CH3:31]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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CC(C)c1n(N=Cc2ccc(N(C)C)cc2)cc[n+]1N=Cc1ccc(N(C)C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1n(N=Cc2ccc(N(C)C)cc2)cc[n+]1N=Cc1ccc(N(C)C)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Type
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product
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Smiles
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O=C([O-])O
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Name
|
|
Type
|
product
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Smiles
|
CC(C)c1n(N=Cc2ccc(N(C)C)cc2)cc[n+]1N=Cc1ccc(N(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |